![molecular formula C8H5Br2FO B1410742 2',4'-Dibromo-5'-fluoroacetophenone CAS No. 1807041-16-2](/img/structure/B1410742.png)
2',4'-Dibromo-5'-fluoroacetophenone
Overview
Description
2’,4’-Dibromo-5’-fluoroacetophenone is a chemical compound with the molecular formula BrC6H4COCH2Br . It is used as a pharmaceutical intermediate . It is also known by the synonym 4’-Bromophenacyl bromide .
Synthesis Analysis
The synthesis of 2’,4’-Dibromo-5’-fluoroacetophenone involves condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Molecular Structure Analysis
The molecular structure of 2’,4’-Dibromo-5’-fluoroacetophenone can be represented by the SMILES string BrCC(=O)c1ccc(Br)cc1 . The InChI key for this compound is FKJSFKCZZIXQIP-UHFFFAOYSA-N .Chemical Reactions Analysis
2’,4’-Dibromo-5’-fluoroacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones . It is also useful in the esterification of carboxylic acids .Physical And Chemical Properties Analysis
2’,4’-Dibromo-5’-fluoroacetophenone is a solid substance . It has a melting point of 48-52 °C . It is insoluble in water .Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2,4-dibromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUOAAZZVFYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dibromo-5'-fluoroacetophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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